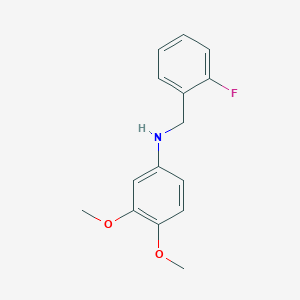

N-(2-Fluorobenzyl)-3,4-dimethoxyaniline

Description

N-(2-Fluorobenzyl)-3,4-dimethoxyaniline is a secondary amine derivative featuring a 3,4-dimethoxyaniline group linked to a 2-fluorobenzyl moiety. The compound’s structure combines electron-donating methoxy groups and an electron-withdrawing fluorine atom, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3,4-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2/c1-18-14-8-7-12(9-15(14)19-2)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKCRKASBOOUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-3,4-dimethoxyaniline typically involves the reaction of 3,4-dimethoxyaniline with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-3,4-dimethoxyaniline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

N-(2-Fluorobenzyl)-3,4-dimethoxyaniline serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Oxidation : Methoxy groups can be oxidized to form quinones.

- Reduction : Nitro groups (if present) can be reduced to amines.

- Substitution : The fluorine atom may be substituted with other nucleophiles.

These reactions are crucial for developing new compounds with enhanced properties or functionalities.

Biology

In biological research, this compound is used to study the effects of fluorine and methoxy substituents on the biological activity of aniline derivatives. It has potential applications as a ligand in enzyme interaction studies or receptor binding assays. The compound's structure allows it to interact selectively with specific molecular targets, which can lead to insights into its pharmacological properties.

Biological Activity:

- Anticancer Activity : Similar compounds have shown the ability to inhibit tumor growth by inducing oxidative stress and apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways.

- Enzyme Inhibition : It has been suggested that the compound interacts with specific enzymes, potentially altering metabolic pathways .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure allows for the exploration of various pharmacological properties:

- Mechanism of Action : The interaction with specific molecular targets suggests potential roles as inhibitors or modulators of cellular processes related to inflammation and cancer progression.

Case Studies:

- In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.

- In vivo studies using animal models showed significant tumor regression and improved survival rates when treated with analogs of this compound .

Industry

In industrial applications, this compound is used in producing advanced materials with unique properties. Its chemical structure allows it to serve as a precursor for specialty chemicals and materials. Continuous flow reactors and automated systems are often employed for scaling up its synthesis while ensuring consistent product quality and yield.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-3,4-dimethoxyaniline involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy groups may influence its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Effects

- N-(4-Fluorobenzyl)-3,4-dimethoxyaniline: This positional isomer replaces the fluorine atom at the benzyl group’s para position. For instance, para-substituted fluorobenzyl groups may enhance metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance .

Methoxy-Substituted Aniline Derivatives

- N-(3,4-Dimethoxyphenyl)-4-methoxybenzenesulphonamide (11) : This sulfonamide derivative exhibits cytotoxic activity, with a melting point of 101–102°C and high yield (75%) under mild conditions (room temperature, CH₂Cl₂/hexane). The sulfonamide group enhances hydrogen-bonding capacity, contrasting with the benzyl group’s hydrophobic nature in the target compound .

- N-(3,4-Dimethoxyphenyl)-4-nitrobenzenesulfonamide (23) : Synthesized in 87% yield, this derivative demonstrates the versatility of 3,4-dimethoxyaniline in forming sulfonamides, which are common in antimicrobial agents .

Coumarin and Triazole-Linked Derivatives

- The coumarin-triazole scaffold may enhance DNA intercalation or kinase inhibition compared to the benzyl group in the target compound .

- Spirocyclic Amide Derivative (3) : A spirocyclic analog of 3,4-dimethoxyaniline, synthesized using HATU coupling, highlights the role of methoxy groups in stabilizing complex heterocycles. Its biological activity remains unstudied .

Reaction Conditions

- Temperature and Solvents: Optimal conditions for 3,4-dimethoxyaniline derivatives often involve refluxing ethanol or DMF (60–65°C), as seen in quinazoline syntheses . The fluorobenzyl group’s steric bulk might require higher temperatures or prolonged reaction times.

- Yields : Sulfonamide derivatives achieve yields up to 99% under mild conditions , whereas triazole-linked coumarins require multi-step protocols with moderate yields .

Anticancer Potential

- Coumarin-Triazole Derivatives : Exhibit antiproliferative effects via hypoxia-selective mechanisms, suggesting that the target compound’s fluorine atom could enhance similar activity .

- Cytotoxic Sulfonamides : Derivatives like compound 11 show that methoxy groups synergize with sulfonamide motifs for cytotoxicity, though the target compound’s benzyl group may redirect mechanisms toward kinase or receptor inhibition .

Antifungal Activity

- SDHI-like Compounds : 3,4-Dimethoxyaniline derivatives in were tested against Botrytis cinerea. The fluorobenzyl group’s electronegativity might improve binding to succinate dehydrogenase enzymes compared to dichloro or methyl substituents .

Data Table: Key Comparative Properties

Biological Activity

N-(2-Fluorobenzyl)-3,4-dimethoxyaniline is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorobenzyl group attached to an aniline moiety that contains two methoxy groups at the 3 and 4 positions. Its molecular formula contributes to its unique chemical reactivity and biological activity. The presence of the fluorine atom and methoxy groups enhances the compound's binding affinity and selectivity towards various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅FNO₂ |

| Molecular Weight | 237.27 g/mol |

| Structural Features | Fluorobenzyl, Dimethoxy |

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator , influencing cellular processes related to inflammation and cancer progression. The fluorobenzyl group and methoxy substituents can significantly affect the compound's binding affinity and selectivity towards certain receptors or enzymes, enhancing its therapeutic potential .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit tumor growth by inducing oxidative stress and apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological systems .

- Enzyme Inhibition : It has been suggested that the compound interacts with specific enzymes, potentially leading to altered metabolic pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : Research demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival .

- In Vivo Studies : Animal models have shown promising results where treatment with analogs led to significant tumor regression and improved survival rates .

- Mechanistic Studies : Detailed analyses using gene expression profiling indicated that treatment with this compound activates oxidative stress response pathways, which are critical for its anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.